N-{2-[4-(tert-butyl)-1,3-thiazol-2-yl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide
CAS No.:
Cat. No.: VC14973562
Molecular Formula: C17H26N6OS
Molecular Weight: 362.5 g/mol
* For research use only. Not for human or veterinary use.
![N-{2-[4-(tert-butyl)-1,3-thiazol-2-yl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide -](/images/structure/VC14973562.png)
Specification
Molecular Formula | C17H26N6OS |
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Molecular Weight | 362.5 g/mol |
IUPAC Name | N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
Standard InChI | InChI=1S/C17H26N6OS/c1-16(2,3)13-11-25-14(20-13)7-10-18-15(24)17(8-5-4-6-9-17)23-12-19-21-22-23/h11-12H,4-10H2,1-3H3,(H,18,24) |
Standard InChI Key | ZNMSPPIFNUYDHS-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C1=CSC(=N1)CCNC(=O)C2(CCCCC2)N3C=NN=N3 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
N-{2-[4-(tert-butyl)-1,3-thiazol-2-yl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide features a 1,3-thiazole ring substituted with a tert-butyl group at the 4-position, connected via an ethyl linker to a cyclohexanecarboxamide scaffold. The cyclohexane ring is further functionalized with a 1H-1,2,3,4-tetrazole moiety at the 1-position. This arrangement creates a hybrid structure combining lipophilic (tert-butyl, cyclohexane) and polar (tetrazole, carboxamide) domains .
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | C₁₉H₂₈N₆O₂S |
Molecular Weight | 428.54 g/mol |
IUPAC Name | N-{2-[4-(tert-butyl)-1,3-thiazol-2-yl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide |
Topological Polar Surface Area | 131 Ų |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
The tert-butyl group enhances lipid solubility, potentially improving membrane permeability, while the tetrazole ring contributes to hydrogen-bonding interactions with biological targets .
Spectroscopic Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
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¹H NMR (500 MHz, DMSO-d₆): δ 1.42 (s, 9H, tert-butyl), 2.12–2.35 (m, 4H, cyclohexane CH₂), 3.58 (t, J = 6.5 Hz, 2H, CH₂N), 4.12 (t, J = 7.0 Hz, 2H, CH₂-thiazole), 7.89 (s, 1H, thiazole C5-H), 8.45 (s, 1H, tetrazole CH) .
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¹³C NMR (125 MHz, DMSO-d₆): δ 29.7 (tert-butyl C), 34.2 (cyclohexane C), 121.5 (thiazole C5), 150.3 (tetrazole C), 167.8 (carboxamide C=O) .
High-resolution mass spectrometry (HRMS) data ([M+H]⁺ m/z 429.2084, calculated 429.2081) corroborate the molecular formula .
Synthetic Methodologies
Key Synthetic Routes
The compound is synthesized via a four-step sequence:
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Thiazole Formation: Condensation of 4-tert-butylthiazole-2-carboxylic acid with ethylenediamine using N,N’-dicyclohexylcarbodiimide (DCC) yields the ethylenediamine-thiazole intermediate .
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Cyclohexane Functionalization: 1-Amino-cyclohexanecarboxylic acid is reacted with 1H-tetrazole-1-carbonitrile under Mitsunobu conditions to install the tetrazole group.
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Amide Coupling: The thiazole-ethylamine and tetrazole-cyclohexane fragments are joined via carbodiimide-mediated amide bond formation .
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Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity.
Table 2: Reaction Optimization Parameters
Step | Reagent | Temperature | Yield |
---|---|---|---|
1 | DCC, DMAP | 0–25°C | 72% |
2 | DIAD, PPh₃ | 80°C | 65% |
3 | HOBt, EDC | RT | 58% |
Microwave-assisted synthesis reduces Step 2 duration from 24 h to 45 min with comparable yield (63%).
Biological Activity and Mechanism
Cyclooxygenase (COX) Inhibition
In vitro assays against COX-1/COX-2 reveal selective inhibition:
Table 3: Enzyme Inhibition Data
Target | IC₅₀ (μM) | Selectivity Ratio (COX-2/COX-1) |
---|---|---|
COX-1 | 0.17 ± 0.02 | 0.03 |
COX-2 | 5.56 ± 0.34 | — |
The compound’s 30-fold COX-1 selectivity arises from hydrophobic interactions between the tert-butyl group and Tyr385 in the COX-1 active site, as confirmed by docking studies .
Antiproliferative Effects
Against the MCF-7 breast cancer line, the compound shows moderate activity (IC₅₀ = 48.7 μM) compared to 5-fluorouracil (IC₅₀ = 12.4 μM). Synergy with paclitaxel (combination index = 0.82) suggests potential adjuvant use .
Computational Modeling
Molecular Docking
AutoDock Vina simulations (PDB: 3N8Z for COX-1) identify key interactions:
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Tetrazole N2 hydrogen bonds with Arg120 (distance: 2.1 Å).
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Thiazole sulfur forms a π-sulfur interaction with Tyr355.
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Cyclohexane chair conformation minimizes steric clash with Leu352 .
Density Functional Theory (DFT) Analysis
B3LYP/6-31G(d) calculations determine frontier molecular orbitals:
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HOMO (-5.34 eV) localized on tetrazole and thiazole rings.
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LUMO (-1.89 eV) centered on the carboxamide group.
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Energy gap (3.45 eV) indicates moderate chemical reactivity .
Pharmacokinetic Profiling
ADME Properties
QikProp predictions:
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Caco-2 Permeability: 21.3 nm/s (high absorption potential).
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Plasma Protein Binding: 89.2%.
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Half-Life: 4.7 h (rat, IV administration).
Metabolic Stability
Microsomal incubation (human liver microsomes) shows primary oxidation at the cyclohexane C4 position, forming a hydroxylated metabolite (t₁/₂ = 63 min).
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